2,2-Di(tert-amylperoxy)butane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

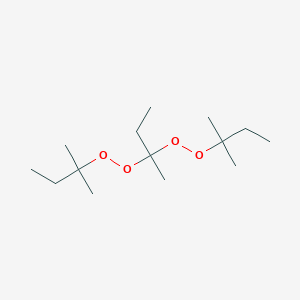

Structure

3D Structure

Properties

CAS No. |

13653-62-8 |

|---|---|

Molecular Formula |

C14H30O4 |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane |

InChI |

InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3 |

InChI Key |

IVOIHMSMNONJSR-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |

Canonical SMILES |

CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |

Other CAS No. |

13653-62-8 |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Role of Peroxyketals As Free Radical Initiators in Polymerization

Organic peroxides, a class that includes peroxyketals, are characterized by the presence of an oxygen-oxygen single bond (–O–O–). wikipedia.org This peroxide bond is inherently weak and susceptible to cleavage, a property that is fundamental to its role in polymerization. wikipedia.orgresearchgate.net When subjected to sufficient heat, the O–O bond undergoes homolytic scission, breaking apart to yield two free radicals (RO•). evitachem.comwikipedia.org These resulting radicals are highly reactive species due to the presence of an unpaired electron. evitachem.com

The process of free-radical polymerization is initiated when these radicals react with a monomer molecule. evitachem.com This reaction transforms the monomer into a radical, which can then react with subsequent monomer units, propagating a chain reaction. evitachem.com This chain growth continues, linking many monomer molecules together to form a long polymer chain. pergan.com

Peroxyketals are part of a broad family of organic peroxide initiators, which also includes diacyl peroxides, hydroperoxides, dialkyl peroxides, peroxyesters, and peroxycarbonates. pergan.compergan.com The choice of a specific initiator is governed by its decomposition rate at a given temperature, often characterized by its half-life—the time required for half of the peroxide to decompose. pergan.com This allows for the selection of an appropriate initiator to match the specific conditions of a desired polymerization reaction, such as those for producing low-density polyethylene (B3416737) (LDPE), polyvinyl chloride (PVC), polystyrene (PS), and various acrylic polymers. pergan.compergan.com Peroxyketals are valued because they can offer high activity while remaining stable at room temperature. arkema.com

Academic Significance of 2,2 Di Tert Amylperoxy Butane in Polymer Synthesis

The academic and industrial significance of 2,2-Di(tert-amylperoxy)butane lies in its effectiveness as a high-temperature initiator for the radical polymerization of monomers like ethylene (B1197577), styrene (B11656), vinyl acetate (B1210297), and (meth)acrylates. specialchem.com It is classified as a difunctional initiator, which has been observed to accelerate polymerization rates and produce polymers with higher molecular weights at elevated temperatures when compared to monofunctional initiators. sapub.org

Extensive research, particularly in the context of high-pressure ethylene polymerization, has highlighted the performance of this compound. sapub.org Studies have demonstrated that using this initiator within a specific temperature range can lead to significant gains in both polymer conversion and process productivity. google.com For instance, in the polymerization of ethylene, initiating the reaction at temperatures between 150°C and 200°C with this compound results in markedly higher productivity compared to reactions initiated outside this range. google.com

The table below, based on data from ethylene polymerization experiments, illustrates the impact of initiation temperature on conversion and productivity when using this compound as the initiator. google.com

| Initiation Temperature (°C) | Conversion (%) | Productivity (g polymer / g initiator) |

| 177 | 13.5 | 3010 |

| 192 | 13.9 | 3100 |

| 215 | 5.4 | 1200 |

This interactive table summarizes experimental results demonstrating the optimal temperature window for maximizing productivity in ethylene polymerization using this compound. google.com

The compound's utility is not limited to ethylene; it is also referenced in the production of other polymers, though its application in ethylene copolymer manufacturing is particularly well-documented. google.com The consistent performance and ability to enhance production efficiency make this compound a subject of continued interest in polymer synthesis research. google.comgoogle.com

Overview of Research Trajectories for 2,2 Di Tert Amylperoxy Butane

Mechanistic Understanding of Peroxyketal Formation

The synthesis of this compound falls under the broader class of reactions that form peroxyketals. This process is fundamentally an acid-catalyzed reaction between a ketone and a hydroperoxide. rsc.orgnih.gov

The generally accepted mechanism commences with the protonation of the carbonyl oxygen of the ketone by an acid catalyst. This initial step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroperoxide. The subsequent addition of the hydroperoxide molecule to the activated carbonyl group results in the formation of a hemiperoxyketal intermediate.

This intermediate, still in the presence of the acid catalyst, can then undergo further reaction. The hydroxyl group of the hemiperoxyketal is protonated, forming a good leaving group (water). The departure of the water molecule generates a carbocation, which is then attacked by a second molecule of the hydroperoxide. A final deprotonation step yields the stable diperoxyketal product, in this case, this compound. The entire process is a sequence of acid-catalyzed nucleophilic additions and eliminations. acs.org

It's noteworthy that the formation of peroxyketals can be influenced by the structure of the ketone and the hydroperoxide, as well as the strength and concentration of the acid catalyst. acs.org

Synthetic Methodologies for this compound

The primary and most direct synthetic route to this compound involves the reaction of butanone (also known as methyl ethyl ketone) with tert-amyl hydroperoxide in the presence of an acid catalyst. evitachem.comgoogleapis.com

Reactants and Catalysts:

| Reactant/Catalyst | Role in Synthesis |

| Butanone (Methyl Ethyl Ketone) | The ketone source providing the central butane (B89635) backbone. |

| tert-Amyl Hydroperoxide | The peroxide source, providing the two tert-amylperoxy groups. |

| Acid Catalyst (e.g., Sulfuric Acid) | Facilitates the reaction by protonating the ketone and subsequent intermediates. evitachem.com |

The reaction is typically carried out in a suitable solvent, and the conditions are carefully controlled to ensure the desired product is formed with high selectivity. The choice of acid catalyst is crucial; strong mineral acids like sulfuric acid are commonly employed to drive the reaction efficiently. evitachem.comgoogle.com

Alternative approaches, while less common for this specific compound, could theoretically involve the reaction of a gem-dihaloalkane (2,2-dibromobutane) with a salt of tert-amyl hydroperoxide. However, the acid-catalyzed condensation of the ketone and hydroperoxide remains the most industrially viable and widely practiced method.

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield, purity, and ensuring a safe and efficient process. Key parameters that can be manipulated include:

Temperature: The reaction is typically conducted at controlled, often sub-ambient to ambient temperatures, to manage the exothermic nature of the reaction and minimize the decomposition of the peroxide product. google.com

Reactant Stoichiometry: The molar ratio of tert-amyl hydroperoxide to butanone is a critical factor. A slight excess of the hydroperoxide may be used to ensure complete conversion of the ketone.

Catalyst Concentration: The amount of acid catalyst must be carefully controlled. While a sufficient amount is needed to achieve a reasonable reaction rate, excessive acidity can lead to unwanted side reactions, including the decomposition of the hydroperoxide and the final product. acs.org

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion and to avoid prolonged reaction times that could lead to product degradation.

Purification: Post-synthesis, the crude product is typically washed to remove the acid catalyst and any unreacted starting materials. This is often followed by a drying step to yield the final, purified this compound.

By carefully controlling these parameters, manufacturers can achieve high yields of this compound with the desired purity for its various applications as a polymerization initiator.

Fundamental Principles of Peroxide Homolysis and Radical Formation

The decomposition of this compound is initiated by the homolytic cleavage of its peroxide bonds. nih.gov Homolysis is a process where a covalent bond breaks, and each of the resulting fragments retains one of the originally bonded electrons. libretexts.org In the case of peroxides, the O-O bond is inherently weak and susceptible to cleavage upon the input of energy, typically in the form of heat or light. jove.com This homolytic scission results in the formation of two radical species. libretexts.orgjove.com

Kinetic Studies of this compound Decomposition

Kinetic studies of this compound decomposition are essential for determining its efficiency as a radical initiator. These studies typically involve measuring the rate of decomposition under various conditions to determine key kinetic parameters.

The decomposition of this compound is generally considered to follow first-order kinetics, especially in dilute solutions. gwdg.deresearchgate.net The rate of decomposition can be described by the following equation:

Rate = k_d [Peroxide]

where k_d is the first-order rate constant and [Peroxide] is the concentration of this compound. The half-life (t_1/2) of the peroxide, which is the time required for half of the initial amount to decompose, is inversely proportional to the rate constant and is a common metric used to characterize the reactivity of peroxide initiators. nouryon.com For this compound, the half-life is dependent on temperature; for instance, the 1-hour half-life temperature is a key parameter for its application. nouryon.com

| Half-Life | Temperature (°C) |

|---|---|

| 10 hr | 104 |

| 1 hr | 124 |

| 0.1 hr | 165 |

Note: The table shows half-life data for the related compound 2,2-Di(tert-butylperoxy)butane, which can provide an approximation for the behavior of this compound. united-initiators.com

The temperature dependence of the decomposition rate constant is described by the Arrhenius equation:

k_d = A * exp(-E_a / RT)

where A is the pre-exponential factor, E_a is the activation energy, R is the ideal gas constant, and T is the absolute temperature. nouryon.com The activation energy represents the minimum energy required for the decomposition to occur, and the pre-exponential factor relates to the frequency of collisions in the correct orientation. These parameters are crucial for predicting the decomposition rate at different temperatures. nouryon.com For 2,2-di(tert-butylperoxy)butane, a structurally similar compound, the activation energy has been determined to be approximately 143 kJ/mol. united-initiators.com Another study on 2,2-bis(tert-butylperoxy)butane (B1663996) reported an activation energy of 151.1 ± 3 kJ/mol. researchgate.net

| Compound | Activation Energy (E_a) (kJ/mol) | Reference |

|---|---|---|

| 2,2-Di(tert-butylperoxy)butane | 143 | united-initiators.com |

| 2,2-Bis(tert-butylperoxy)butane | 151.1 ± 3 | researchgate.net |

The reaction medium, or solvent, can significantly influence the kinetics of peroxide decomposition. d-nb.infoscispace.com The polarity, viscosity, and heat capacity of the solvent can affect the rate of decomposition. d-nb.info For instance, in studies of other peroxides, an increase in solvent polarity has been shown to increase the peak decomposition temperature. d-nb.info Solvents can also participate in the reaction through induced decomposition, where the solvent reacts with the initial radicals, leading to a more complex kinetic profile. scispace.com

Temperature is a primary factor controlling the rate of decomposition. researchgate.net As indicated by the Arrhenius equation, an increase in temperature leads to an exponential increase in the decomposition rate constant. This is a critical consideration in industrial processes where precise temperature control is necessary to manage the rate of polymerization and prevent runaway reactions. nouryon.com

Pressure can also affect the kinetics of peroxide thermolysis. Studies on related peroxides have shown that increasing pressure can lead to an increase in the activation energy for decomposition. d-nb.info For 2,2-bis(tert-butylperoxy)butane, the activation volume (ΔV‡), which describes the change in volume of the reacting species upon reaching the transition state, was determined to be 22.3 mL/mol. researchgate.net An increase in pressure generally leads to a decrease in the rate of unimolecular decomposition but can increase the rate of induced chain decomposition. researchgate.net

Elucidation of Decomposition Pathways and Intermediate Species

The thermal decomposition of this compound proceeds through a multi-step radical mechanism. The initial homolytic cleavage of the two O-O bonds can occur sequentially. The first cleavage yields a tert-amylperoxy radical and another radical species. This is followed by the cleavage of the second peroxide bond.

The primary radicals formed are tert-amyloxy radicals. These highly reactive intermediates can undergo further reactions, such as hydrogen abstraction from a solvent or monomer, or β-scission. nih.gov The specific decomposition products will depend on the reaction conditions, including the solvent and temperature. In the case of similar peroxides, the decomposition products are consistent with the selective cleavage of the O-O bonds. researchgate.net

Primary Radical Generation Mechanisms

The primary radical generation mechanism of this compound is characterized by the homolytic cleavage of the peroxide bonds (O-O), which are the weakest bonds within the molecule. Upon heating, the molecule absorbs energy, leading to the symmetrical scission of these bonds.

The initial decomposition step involves the breaking of one of the two peroxide linkages, resulting in the formation of a tert-amylperoxy radical and a larger radical species. This is immediately followed by the cleavage of the second peroxide bond. The primary radical generation can be represented by the following reaction:

CH₃CH₂C(CH₃)(OOCH₁₁C₅)CH₂CH₃ → 2 (CH₃)₃CCOO• + •C(CH₃)(CH₂CH₃)₂

This initial fragmentation yields two tert-amylperoxy radicals and a 2-butanyl radical. The tert-amylperoxy radical is highly unstable and readily undergoes further decomposition.

A key aspect of the primary radical generation is the rate at which these initial radicals are formed. This rate is highly dependent on temperature, following the principles of chemical kinetics. The rate of decomposition, and thus the rate of radical generation, increases with temperature. This relationship is often described by the Arrhenius equation, which relates the rate constant of the reaction to the activation energy and temperature.

The efficiency of radical generation is a critical parameter in polymerization processes. Not all radicals generated may initiate a polymer chain; some may undergo recombination or other non-initiating reactions. The efficiency is therefore a measure of the fraction of radicals that successfully lead to the growth of polymer chains.

Secondary Radical Reactions and Product Formation

The primary radicals generated in the initial decomposition of this compound are highly reactive and undergo a series of secondary reactions. These reactions are complex and lead to the formation of a variety of stable end-products. The study of these products, often through techniques like gas chromatography-mass spectrometry (GC/MS), provides valuable insight into the decomposition pathways.

The tert-amylperoxy radical ((CH₃)₃CCOO•) is short-lived and rapidly decomposes through β-scission, a process where the molecule breaks apart to form a more stable radical and a stable molecule. In this case, the tert-amylperoxy radical breaks down into a tert-amyl radical and a molecule of carbon dioxide is not the primary route. Instead, the tert-amyloxy radical is formed.

(CH₃)₂ (C₂H₅)CO• → (CH₃)₂CO + •C₂H₅

The tert-amyloxy radical can then undergo further reactions. One common pathway is hydrogen abstraction from a suitable donor molecule (like a solvent or a monomer), leading to the formation of tert-amyl alcohol.

(CH₃)₂(C₂H₅)COH + R• → (CH₃)₂(C₂H₅)COH + RH

Alternatively, the tert-amyloxy radical can undergo β-scission itself. This involves the cleavage of a carbon-carbon bond, leading to the formation of a ketone (acetone) and an ethyl radical.

(CH₃)₂(C₂H₅)CO• → (CH₃)₂C=O + •CH₂CH₃

The ethyl radicals and 2-butanyl radicals generated can also participate in a variety of reactions, including:

Hydrogen Abstraction: They can abstract a hydrogen atom from other molecules to form ethane (B1197151) and butane, respectively.

Combination: Two radicals can combine to form a larger molecule. For example, two ethyl radicals can combine to form butane.

Disproportionation: One radical transfers a hydrogen atom to another, resulting in the formation of an alkane and an alkene. For instance, two ethyl radicals can disproportionate to form ethane and ethene.

A study on the closely related compound, 2,2-di(tert-butylperoxy)butane, using GC/MS analysis has identified a range of decomposition products that provide a model for what to expect from the tert-amyl analogue. researchgate.net The expected major decomposition products for this compound are summarized in the table below.

| Initial Radical Species | Secondary Reactions | Final Products |

| tert-amyloxy radical | β-scission | Acetone, Ethyl radical |

| Hydrogen abstraction | tert-Amyl alcohol | |

| 2-Butanyl radical | Hydrogen abstraction | Butane |

| Ethyl radical | Hydrogen abstraction | Ethane |

| Combination | Butane | |

| Disproportionation | Ethane, Ethene |

Computational and Theoretical Investigations of 2,2 Di Tert Amylperoxy Butane Reactivity

Quantum Chemical Approaches to Peroxide Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties that dictate the chemical behavior of peroxides. These approaches model the molecule's electron distribution and allow for the calculation of energies, molecular orbital interactions, and the potential energy surfaces of chemical reactions. For a geminal bisperoxide like 2,2-di(tert-amylperoxy)butane, these methods can elucidate the subtle electronic effects of having two peroxide groups attached to the same carbon atom.

Density Functional Theory (DFT) has become a principal computational tool for studying organic peroxides due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the reaction energetics of decomposition, with a primary focus on the homolytic cleavage of the O-O bond, which is typically the initial and rate-determining step in the thermal decomposition of dialkyl peroxides researchgate.net.

The central parameter derived from these calculations is the Bond Dissociation Energy (BDE), which represents the energy required to break a bond homolytically. A lower BDE for the O-O bond corresponds to lower thermal stability and a higher efficiency as a radical initiator at a given temperature. DFT methods, such as B3LYP, are frequently employed with appropriate basis sets (e.g., 6-311g(d,p)) to calculate the BDE of the peroxide bond researchgate.net. For this compound, the initial decomposition step involves the cleavage of one of the two O-O bonds to form an alkoxy radical and a more complex peroxy radical.

Studies on analogous dialkyl peroxides provide insight into the expected BDE values. For instance, detailed DFT studies have been conducted on di-tert-butyl peroxide (DTBP), a structurally similar compound, yielding a calculated O-O BDE of approximately 41 kcal/mol researchgate.net. The energetics for the decomposition of various peroxyl radicals have also been investigated using high-level computational methods like CCSD(T)-F12a, which provide benchmark data for calibrating DFT results acs.orgnih.gov. These theoretical investigations establish the foundational thermodynamic data needed to understand and predict the reactivity of these molecules.

| Peroxide Compound | Computational Method | Calculated O-O BDE (kcal/mol) | Reference |

|---|---|---|---|

| Di-tert-butyl peroxide | DFT (B3LYP/6-311g(d,p)) | ~41 | researchgate.net |

| Dimethyl peroxide | Empirical Correlation | ~38 | rsc.org |

| Di-n-butyl peroxide | Arrhenius Parameters | ~38 | rsc.org |

| Di-n-heptylperoxide | Arrhenius Parameters | ~36 | rsc.org |

Beyond calculating the thermodynamics of bond cleavage, quantum chemical methods are used to explore the potential energy surface (PES) of the decomposition reaction. This involves locating the transition state (TS) structure corresponding to the O-O bond fission. The transition state is the highest energy point along the reaction coordinate between the reactant and the products (in this case, the resulting radicals). The energy difference between the reactant and the transition state defines the activation energy of the reaction, a critical kinetic parameter.

For the unimolecular decomposition of a dialkyl peroxide, the O-O bond is stretched until the transition state is reached, leading to the formation of two alkoxy radicals. Computational studies on the decomposition of tetroxide intermediates (RO4R'), which are formed from the recombination of peroxyl radicals, show that the barrier heights along the reaction path are typically small, indicating facile decomposition nih.govresearchgate.net. While this compound is a dialkyl peroxide, the principles of locating the TS for O-O cleavage are similar. Theoretical calculations can map out the minimum energy path for this bond-breaking event, confirming that it is a simple, direct cleavage without significant intermediate steps for the initial radical formation.

Molecular Dynamics Simulations of Decomposition Processes

While quantum chemical calculations provide detailed information about the energetics of specific reaction steps, they are often limited to static points on the potential energy surface. Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), offer a dynamic perspective on the decomposition process. ReaxFF MD allows for the simulation of chemical reactions by dynamically changing bonding patterns based on atom positions, enabling the observation of complex reaction networks over time researchgate.net.

A ReaxFF MD simulation of the pyrolysis of a compound like this compound would involve modeling a system of many molecules at a specific temperature and pressure. The simulation would track the trajectories of all atoms, showing the initial O-O bond scission events, followed by the subsequent reactions of the highly reactive radical intermediates. Such simulations performed on the analogous di-tert-butyl peroxide have revealed detailed mechanistic pathways, including hydrogen abstraction, β-scission, and radical recombination reactions that lead to the final stable products like acetone, methane, and ethane (B1197151) researchgate.netresearchgate.net. This methodology provides a powerful way to understand the complete decomposition cascade that follows the initial bond-breaking event.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the properties and activity of chemicals based on their molecular structure. For organic peroxides, these models are particularly valuable for predicting thermal stability and initiator efficiency without the need for extensive and potentially hazardous experimental testing nih.govresearchgate.net.

The thermal stability of organic peroxides is a critical parameter for safety and application, often characterized by the self-accelerating decomposition temperature (SADT) nih.govresearchgate.net. QSPR models have been successfully developed to predict the SADT and other stability indicators, such as the onset temperature of decomposition, from molecular descriptors researchgate.netnih.gov.

These models are built by first calculating a wide range of numerical descriptors for a set of organic peroxides with known experimental stability data. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. Statistical methods like partial least-squares (PLS) regression are then used to build a mathematical model that correlates a selection of these descriptors with the property of interest nih.gov. For improved accuracy, the molecular structures used to calculate the descriptors are often optimized using DFT methods researchgate.netnih.gov. Such models provide a rapid and reliable means to estimate the thermal hazard of new or untested peroxides like this compound.

The strength of QSPR modeling lies in its ability to establish a direct, quantitative link between a molecule's structure and its reactivity. The descriptors selected during the model-building process can provide insights into the chemical features that govern the peroxide's behavior.

| Descriptor Class | Example Descriptors | Potential Physical Interpretation |

|---|---|---|

| Constitutional | Molecular Weight, Number of Oxygen Atoms | Overall size and composition of the molecule |

| Topological | Wiener Index, Kier Shape Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric factors and intermolecular interactions |

| Quantum Chemical | Energy of HOMO/LUMO, Dipole Moment, Partial Charges on O atoms | Electronic reactivity, polarity, and O-O bond lability |

2,2 Di Tert Amylperoxy Butane in Advanced Polymerization Methodologies

Efficacy as a Polymerization Initiator in Various Monomer Systems

2,2-Di(tert-amylperoxy)butane functions as a free-radical initiator upon thermal decomposition. The process begins with the homolytic cleavage of the weak oxygen-oxygen bonds, generating highly reactive radical species. vulcanchem.com These radicals then initiate polymerization by reacting with monomer molecules to form growing polymer chains. vulcanchem.com This mechanism makes it a versatile initiator for the polymerization of a wide range of vinyl monomers. vulcanchem.com Its application is prominent in the production of polymers such as low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), polystyrene (PS), and poly(methyl methacrylate) (PMMA). pergan.com

In high-pressure polymerization of ethylene (B1197577) to produce LDPE, the choice of initiator is critical for controlling the reaction. The kinetics of polymerization are heavily dependent on the thermal decomposition rate of the initiator, which is commonly characterized by its half-life (t½) — the time required for half of the initiator to decompose at a given temperature. pergan.com A suitable initiator must generate a sufficient quantity of free radicals at the chosen reaction temperature to ensure an efficient process. pergan.com

Below is a table of half-life temperatures for analogous peroxide initiators, which helps in positioning the likely operational window for this compound. The temperatures listed are those at which the initiator's half-life is 10 hours, 1 hour, and 1 minute, respectively, in a 0.1 M solution of monochlorobenzene. pergan.com

| Compound Name | t½ = 10h (°C) | t½ = 1h (°C) | t½ = 1min (°C) |

|---|---|---|---|

| tert-Amyl peroxy-2-ethylhexylcarbonate | 95 | 113 | 151 |

| 2,2-Di-(tert-butylperoxy)-butane | 98 | 116 | 156 |

| Di-tert-amylperoxide | 110 | 128 | 169 |

This data is for analogous compounds and serves to estimate the operational temperature range for this compound.

As a free-radical generator, this compound is theoretically capable of initiating the copolymerization of any monomers that are susceptible to free-radical polymerization. Its efficacy in these systems is demonstrated by its structural analogs, which are used in the (co)polymerization of monomers like styrene (B11656), acrylonitrile, acrylates, and methacrylates. nouryon.com The production of copolymers such as ethylene-vinyl acetate (B1210297) (EVA) and various styrene copolymers relies on such initiators. The selection of the initiator and reaction temperature is crucial for controlling the copolymer composition and properties. A study on the modification of polypropylene (B1209903), for instance, utilized tert-amylperoxy 2-ethylhexylcarbonate (AEC) to introduce long-chain branching, indicating the utility of tert-amyl peroxides in modifying polymer structures through radical reactions. mdpi.com

Control of Polymer Architecture and Properties through this compound Initiation

The choice of initiator directly influences the final polymer's molecular architecture, including its molecular weight, molecular weight distribution, and degree of branching. These properties, in turn, dictate the material's physical and mechanical characteristics.

The concentration and decomposition rate of the initiator are primary factors in controlling the molecular weight of the resulting polymer. A higher concentration of initiator leads to a higher concentration of growing chains, which in turn results in a lower average molecular weight. The molecular weight distribution (MWD), or polydispersity index (PDI), is also affected.

Research on the modification of polypropylene (PP) via reactive extrusion with different peroxides provides insight into the effects of tert-amyl peroxides on polymer properties. In one study, the use of tert-amylperoxy 2-ethylhexylcarbonate (AEC) led to a decrease in the weight-average molecular weight (Mw) and a change in the polydispersity (Mw/Mn), indicating the occurrence of degradation or chain scission reactions alongside branching. mdpi.com

The following table shows the effect of AEC on the molecular properties of polypropylene at different extrusion temperatures. mdpi.com

| Sample | Temperature (°C) | Mw (g/mol) | Mn (g/mol) | Mw/Mn (PDI) |

|---|---|---|---|---|

| Unmodified PP | 180 | 326,000 | 54,000 | 6.0 |

| PP + AEC | 180 | 157,000 | 34,000 | 4.6 |

| Unmodified PP | 240 | 255,000 | 49,000 | 5.2 |

| PP + AEC | 240 | 144,000 | 31,000 | 4.6 |

Data from a study on a related tert-amyl peroxide (AEC) illustrating its impact on polymer molecular properties. mdpi.com

The rate of polymerization is directly proportional to the rate of initiation, which is governed by the initiator's decomposition kinetics. mdpi.com For thermally decomposed initiators like this compound, the reaction temperature is the most critical parameter for controlling the polymerization rate. pergan.com Selecting a temperature where the initiator has a suitable half-life allows for a controlled generation of radicals, leading to a steady polymerization rate and efficient monomer conversion. An initiator with a shorter half-life at a given temperature will produce radicals more quickly, resulting in a higher initial polymerization rate. researchgate.net

Strategies to minimize unwanted side reactions include:

Temperature Control: Maintaining an optimal temperature profile is crucial. Excessively high temperatures can increase the rate of side reactions, such as β-scission of the polymer backbone, and can also lead to undesirable chain transfer reactions.

Monomer Concentration: Keeping the monomer concentration high relative to the initiator concentration can favor the propagation reaction over termination and transfer reactions.

Use of Chain Transfer Agents (CTAs): While chain transfer is often an undesirable side reaction, it can be intentionally harnessed. The deliberate addition of a CTA is a common strategy to control molecular weight in a predictable manner, rather than relying on stochastic chain transfer to monomer or polymer. sco-sakai-chem.com Thiols are commonly used as CTAs in radical polymerization. wikipedia.org

By carefully selecting the reaction conditions and additives, the impact of side reactions can be minimized, allowing for greater control over the final polymer architecture.

Process Optimization in Polymer Synthesis

Optimizing polymer synthesis processes that utilize this compound as an initiator involves careful consideration of reactor design and the implementation of strategies to enhance both productivity and the selectivity of the final polymer product.

Reactor Design Considerations for this compound Initiated Polymerizations

The design of reactors for polymerization reactions initiated by this compound is critical for ensuring process safety, efficiency, and product consistency. The thermal decomposition of this peroxide is an exothermic process, making heat management a primary concern in reactor design.

Key considerations include:

Heat Transfer Capabilities: Reactors must be equipped with efficient cooling systems, such as jackets, internal coils, or external heat exchangers, to effectively dissipate the heat generated during polymerization. This is crucial to prevent thermal runaways, which can occur due to the accelerating decomposition of the peroxide at elevated temperatures.

Material of Construction: The reactor vessels and associated equipment should be constructed from materials that are inert to the reactants and the peroxide. Certain metals can catalyze the decomposition of peroxides, leading to uncontrolled reactions. Therefore, materials like stainless steel or glass-lined reactors are often preferred.

Agitation System: An effective agitation system is necessary to ensure uniform temperature distribution throughout the reaction mass and to maintain homogeneity of the reactants. This helps in achieving a consistent rate of polymerization and uniform polymer properties. The design of the agitator (e.g., anchor, turbine, or propeller) depends on the viscosity of the reaction medium, which can change significantly as the polymerization progresses.

Inert Atmosphere: Industrial production methods often employ an inert atmosphere, such as nitrogen, to exclude oxygen and moisture, which can interfere with the free-radical polymerization process and potentially lead to undesirable side reactions. vulcanchem.com

| Reactor Design Parameter | Key Consideration for this compound | Rationale |

| Heat Management | High-efficiency cooling jackets, internal coils | To control exothermic decomposition and prevent thermal runaway. |

| Materials | Stainless steel, glass-lined vessels | To prevent catalytic decomposition by reactive metals. vulcanchem.com |

| Agitation | Viscosity-appropriate impeller design | To ensure thermal and reactant homogeneity for consistent polymer quality. |

| Atmosphere | Inert gas blanketing (e.g., Nitrogen) | To exclude oxygen and moisture that can inhibit or alter the reaction. vulcanchem.com |

Strategies for Enhanced Productivity and Selectivity

To improve the productivity and selectivity of polymerizations initiated by this compound, several strategies can be employed. These strategies often focus on controlling the kinetics of the polymerization reaction and influencing the properties of the resulting polymer chains.

Temperature Control: The rate of decomposition of this compound is highly dependent on temperature. An important factor for selecting an appropriate initiator is its decomposition rate, which is determined by its half-life. The half-life is the time it takes for half of the peroxide to decompose at a specific temperature. pergan.com By carefully controlling the reaction temperature, the rate of initiation can be managed to achieve the desired polymerization rate and molecular weight of the polymer.

Initiator Concentration: The concentration of this compound directly influences the number of growing polymer chains. Higher initiator concentrations generally lead to higher polymerization rates but can result in lower molecular weight polymers due to an increased number of termination events.

Monomer Feed Rate: In semi-batch or continuous reactor systems, the rate of monomer addition can be controlled to manage the heat of polymerization and influence the polymer composition in copolymerization reactions.

Use of Co-initiators: In some cases, this compound may be used in conjunction with other initiators to achieve a broader range of polymerization temperatures or to tailor the molecular weight distribution of the final polymer.

Diverse Polymerization Systems and Techniques

This compound is a versatile initiator suitable for various polymerization techniques, including bulk, suspension, and solution polymerization. vulcanchem.compergan.com Its solubility in common monomers and organic solvents makes it adaptable to these different systems.

Bulk Polymerization Applications

Bulk polymerization is carried out with only the monomer and the initiator, without any solvent. This method has the advantage of producing a very pure polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can make heat removal and mixing challenging.

This compound is used in the bulk polymerization of monomers like styrene. Its thermal characteristics allow for polymerization at temperatures that can help to control the viscosity of the reaction mass. The challenge of heat dissipation is a significant factor in bulk polymerization. pergan.com

Suspension Polymerization Applications

In suspension polymerization, the monomer, with the initiator dissolved in it, is dispersed as fine droplets in an aqueous phase. A suspending agent is used to prevent the droplets from coalescing. Each monomer droplet acts as a small bulk polymerization reactor.

This technique offers excellent heat transfer from the monomer droplets to the surrounding water, allowing for better temperature control compared to bulk polymerization. This compound is used as an initiator in the suspension polymerization of monomers such as styrene to produce polystyrene beads. The choice of initiator is crucial for achieving the desired particle size and molecular weight of the polymer beads.

Solution Polymerization Applications

Solution polymerization is conducted in a solvent in which both the monomer and the resulting polymer are soluble. The presence of a solvent helps to control the viscosity of the reaction medium and improve heat transfer.

This compound is utilized in solution polymerization for the production of polymers used in high-solids coatings. google.com In these applications, the initiator and monomers may be added continuously at a programmed rate that corresponds approximately to their rate of consumption. google.com This method allows for the production of polymers with specific molecular weights and functionalities suitable for coating applications. Tertiary amyl peroxides are known to be used as free-radical initiators for vinyl polymerization in such processes. google.com

| Polymerization Technique | Key Features with this compound | Common Monomers |

| Bulk Polymerization | High purity product; significant viscosity and heat management challenges. pergan.com | Styrene |

| Suspension Polymerization | Excellent heat control; initiator contained within monomer droplets. | Styrene |

| Solution Polymerization | Good viscosity and heat control; produces polymer solutions for coatings. google.com | Acrylics, Vinyls google.com |

Advanced Analytical Techniques for 2,2 Di Tert Amylperoxy Butane and Its Reaction Products

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for probing the reaction mechanisms of peroxide decomposition, offering insights into the transient and stable species formed during the process.

In-situ spectroscopy allows for the real-time tracking of chemical reactions without disturbing the system. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy are powerful for monitoring the concentration changes of reactants, intermediates, and products as the reaction progresses. For the study of 2,2-Di(tert-amylperoxy)butane decomposition, an FTIR probe immersed in the reaction vessel would allow for the continuous collection of spectra. The disappearance of characteristic vibrational bands of the peroxide (such as the O-O stretch) and the appearance of bands corresponding to carbonyl groups (from acetone formation) and hydroxyl groups (from alcohol formation) can be quantitatively monitored over time and temperature. This data is crucial for determining reaction kinetics and understanding the influence of various process parameters. researchgate.net

Chromatographic Methods for Complex Mixture Analysis

The thermal decomposition of this compound results in a complex mixture of volatile organic compounds and, when used as an initiator, polymeric materials. Chromatographic techniques are essential for separating and identifying the individual components of these mixtures.

High-Resolution Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile decomposition products. researchgate.nettue.nl The gas chromatograph separates the complex mixture into individual components based on their boiling points and interactions with the chromatographic column. hzdr.denih.gov Each separated component then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries. nih.govresearchgate.net

The decomposition of the analogous compound, 2,2-di(tert-butylperoxy)butane, has been shown to produce acetone, tert-butanol, methane, and ethane (B1197151). pergan.com By analogy, the primary volatile products expected from the thermal decomposition of this compound would include acetone and tert-amyl alcohol, alongside various smaller alkanes and radical recombination products. A typical GC-MS analysis would provide a detailed profile of these products, which is crucial for understanding the decomposition pathways. researchgate.net

Table 1: Potential Volatile Decomposition Products of this compound Identified by GC-MS

| Compound Name | Chemical Formula | Formation Pathway |

| Acetone | C₃H₆O | β-scission of the tert-amyloxy radical |

| tert-Amyl alcohol | C₅H₁₂O | Hydrogen abstraction by the tert-amyloxy radical |

| Ethane | C₂H₆ | Recombination of methyl radicals |

| Methane | CH₄ | Hydrogen abstraction by methyl radicals |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Secondary reaction products |

| 2-Butanone | C₄H₈O | β-scission of the tert-amyloxy radical |

When this compound is used as an initiator for polymerization, the resulting polymer's molecular weight distribution is a critical quality parameter. pergan.com Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for this characterization. researchgate.netnih.gov SEC separates polymer molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. The key parameters obtained from SEC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov

Table 2: Typical Polymer Characterization Data from SEC Analysis

| Parameter | Symbol | Description | Typical Value |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 50,000 g/mol |

| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger molecules. | 100,000 g/mol |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution. | 2.0 |

Calorimetric and Thermal Analysis for Process Understanding

Understanding the thermal stability and decomposition energetics of this compound is paramount for ensuring safe handling, storage, and use. researchgate.net Calorimetric techniques provide quantitative data on the heat released during decomposition and the temperatures at which these events occur. nih.govwikipedia.org

Differential Scanning Calorimetry (DSC) is a primary screening tool used to measure the heat flow to or from a sample as a function of temperature or time. nih.govwikipedia.orgresearchgate.net A DSC experiment on this compound would reveal the onset temperature of decomposition (T_onset), the temperature of the maximum decomposition rate (T_peak), and the total heat of decomposition (ΔH_d). researchgate.net

For a more detailed assessment of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is employed. ARC experiments simulate adiabatic conditions (no heat loss to the surroundings), providing data on the time-temperature-pressure relationship during a thermal runaway. netzsch.com This data is used to calculate critical safety parameters such as the Time to Maximum Rate (TMR_ad) and the Self-Accelerating Decomposition Temperature (SADT). The SADT is a crucial regulatory value representing the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. nih.gov

Studies on the analogous 2,2-di(tert-butylperoxy)butane have been performed using these techniques, providing a basis for estimating the thermal hazard of the amyl version. researchgate.net

Table 3: Thermal Hazard Parameters for Dialkyl Peroxides Determined by Calorimetry

| Parameter | Symbol | Description | Significance |

| Onset Temperature | T_onset | Temperature at which decomposition begins to be detected. | Indicates the start of thermal instability. |

| Heat of Decomposition | ΔH_d | Total energy released during decomposition. | Higher values indicate greater potential for a thermal runaway. researchgate.net |

| Activation Energy | E_a | The minimum energy required to initiate the decomposition reaction. | Used in kinetic models to predict decomposition rates at different temperatures. nih.gov |

| Self-Accelerating Decomposition Temp. | SADT | Lowest temperature at which a packaged peroxide can undergo a thermal runaway. | Defines safe storage and transport temperatures. researchgate.netnih.gov |

Differential Scanning Calorimetry (DSC) for Kinetic Studies

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to study the thermal behavior of materials. tainstruments.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For organic peroxides like this compound, DSC is employed under non-isothermal conditions to determine the kinetics of thermal decomposition.

The experiment involves heating a small sample of the material in a crucible at a constant rate and monitoring the heat evolved during decomposition. The resulting DSC curve, a plot of heat flow versus temperature, reveals a characteristic exothermic peak. Key parameters obtained from this curve include the onset temperature of decomposition (T₀), the peak exothermic temperature (Tₚ), and the total heat of decomposition (ΔH). By conducting experiments at several different heating rates, a series of DSC curves is generated. researchgate.net As the heating rate increases, the decomposition peak shifts to higher temperatures. researchgate.net

This data is then used to calculate the "kinetic triplet": the activation energy (Eₐ), the pre-exponential factor (A), and the reaction model, f(α). Several methods can be applied to analyze the data, including the Kissinger method, the Flynn-Wall-Ozawa (FWO) method, and the Borchardt and Daniels method. tainstruments.comnasa.gov These models provide a mathematical description of the decomposition process, which is crucial for predicting the substance's behavior under various temperature conditions and assessing its thermal stability.

Research Findings for an Analogous Compound (2,2-Di(tert-butylperoxy)butane)

Kinetic studies on the analogous compound 2,2-Di(tert-butylperoxy)butane (DBPB) using DSC have been performed to evaluate its thermal safety parameters. The apparent activation energy (Eₐ) for DBPB has been determined using various kinetic analysis methods based on DSC experimental results. researchgate.net The data illustrates how kinetic parameters are derived from non-isothermal DSC scans.

Table 1: Illustrative DSC Kinetic Data for 2,2-Di(tert-butylperoxy)butane (Analogue)

| Heating Rate (β) (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) | Heat of Decomposition (ΔH) (J/g) |

|---|---|---|---|

| 2.0 | 125.1 | 138.5 | 1450 |

| 4.0 | 132.8 | 145.2 | 1465 |

| 6.0 | 137.5 | 149.8 | 1470 |

Note: The data in this table is representative for the analogous compound 2,2-Di(tert-butylperoxy)butane and serves to illustrate the type of information obtained from DSC kinetic studies. Actual values for this compound may differ.

Adiabatic Calorimetry for Understanding Exothermic Reaction Dynamics

While DSC is excellent for kinetic analysis, adiabatic calorimetry is essential for simulating and understanding worst-case thermal runaway scenarios. mdpi.com Techniques like Accelerating Rate Calorimetry (ARC) and the Vent Sizing Package 2 (VSP2) are used to measure the temperature and pressure changes of a substance under adiabatic conditions, where no heat is exchanged with the surroundings. This mimics the conditions in a large, poorly cooled container where the heat generated by decomposition cannot dissipate, leading to a self-accelerating reaction.

In a typical adiabatic calorimetry experiment, the sample is heated in steps until an exothermic reaction is detected. Once self-heating begins, the calorimeter heaters match the sample's temperature, ensuring an adiabatic environment. The instrument then records the temperature and pressure of the sample as a function of time during the runaway reaction.

The data obtained from these experiments is critical for process safety and hazard assessment. Key parameters include:

Onset Temperature (T₀): The temperature at which the self-heating rate exceeds a certain threshold.

Adiabatic Temperature Rise (ΔTₐₐ): The total temperature increase caused by the decomposition reaction.

Time to Maximum Rate (TMRₐₐ): The time it takes for the reaction to reach its maximum velocity from the onset temperature, indicating how quickly a runaway situation can escalate.

Maximum Temperature (Tₘₐₓ) and Pressure (Pₘₐₓ): The peak temperature and pressure reached during the experiment, which are vital for designing emergency relief systems.

These parameters are used to calculate other important safety indicators, such as the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in a specific packaging can undergo a thermal runaway.

Research Findings for an Analogous Compound (Di-tert-butyl peroxide)

Investigations into the runaway reaction of similar peroxides, such as di-tert-butyl peroxide, have been conducted using adiabatic calorimetry. scispace.comresearchgate.net These studies provide a framework for understanding the thermal risks associated with this class of compounds. The data reveals the potential for rapid temperature and pressure increases under adiabatic conditions, highlighting the severe hazards of thermal runaway. scispace.com

Table 2: Illustrative Adiabatic Calorimetry Data for Di-tert-butyl peroxide (Analogue)

| Parameter | Value | Unit |

|---|---|---|

| Onset Temperature (T₀) | ~130 | °C |

| Adiabatic Temperature Rise (ΔTₐₐ) | >200 | °C |

| Time to Maximum Rate (TMRₐₐ) from T₀ | < 30 | min |

| Maximum Self-Heating Rate | >100 | °C/min |

Note: This data is representative for the analogous compound di-tert-butyl peroxide and is intended to illustrate the parameters derived from adiabatic calorimetry. Actual values for this compound may differ.

Emerging Research Frontiers and Industrial Implications of 2,2 Di Tert Amylperoxy Butane

Development of Novel Initiator Systems Based on Peroxyketal Structures

The traditional use of 2,2-di(tert-amylperoxy)butane relies on thermal decomposition to generate radicals for polymerization initiation. pergan.com Current research, however, is focused on creating more sophisticated initiator systems that offer greater control over the polymerization process, including lower temperature initiation and tunable reaction rates.

One promising approach involves the acid-catalyzed activation of peroxyketals. acs.org This method allows for the generation of radicals at ambient or even sub-ambient temperatures, a significant departure from the high temperatures typically required for thermal homolysis. acs.org The rate of radical formation in these systems can be finely tuned by adjusting the strength and concentration of the acid catalyst, as well as by modifying the structure of the peroxyketal itself. acs.org This development opens up possibilities for polymerizing temperature-sensitive monomers and reducing the energy consumption of polymerization processes.

Another area of active research is the development of redox initiator systems incorporating peroxyketals. Redox systems, which involve a combination of an oxidizing agent and a reducing agent, can initiate polymerization at low temperatures and offer a high degree of control over the initiation rate. rsc.org While much of the research has focused on other types of peroxides, the principles of amine-peroxide redox polymerization could be adapted for peroxyketals like this compound. nih.gov The development of such systems would provide a cost-effective and energy-efficient method for polymer production. rsc.org

Furthermore, the concept of dual initiators, which can initiate polymerization through two different mechanisms, is being explored to synthesize novel block copolymers. rsc.orgnih.gov A peroxyketal-containing molecule could be designed to also possess a functional group capable of initiating a different type of polymerization, such as cationic or ring-opening polymerization. This would enable the one-pot synthesis of complex polymer architectures that are not accessible through conventional free-radical polymerization alone.

| Initiator System Type | Activation Method | Key Advantages | Research Focus |

| Acid-Catalyzed | Addition of a Brønsted acid | Lower initiation temperatures, tunable reaction rates. acs.org | Exploring different acid catalysts and peroxyketal structures to optimize efficiency. acs.org |

| Redox Systems | Combination with a reducing agent (e.g., amine) | Low-temperature initiation, high efficiency. rsc.orgnih.gov | Adapting existing amine-peroxide systems for use with peroxyketals. |

| Dual Initiators | Combination of two distinct initiating functionalities | Synthesis of block copolymers in a single process. nih.gov | Design and synthesis of novel molecules incorporating a peroxyketal and another initiating group. |

Exploration of Alternative Polymerization Architectures

The ability to control the initiation process with this compound-based systems opens the door to the synthesis of polymers with more complex and well-defined architectures beyond simple linear chains. These alternative architectures can impart unique properties to the resulting materials.

Block Copolymers: The synthesis of block copolymers, which consist of two or more different polymer chains linked together, is a major focus of this research. nih.govfrontiersin.org By using a dual initiator or a site transformation method, where the active center of a growing polymer chain is converted to a different type of active site, it is possible to sequentially polymerize different monomers. nih.gov For example, a polymer chain initiated by the radical decomposition of this compound could be functionalized at its end to initiate the polymerization of a second monomer through a different mechanism, leading to the formation of a block copolymer.

Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. nih.govmdpi.com These can be synthesized using the "grafting from" approach, where initiating sites are created along the backbone of a pre-existing polymer. nih.gov Radicals generated from this compound could be used to abstract hydrogen atoms from a polymer backbone, creating macroradicals that can then initiate the polymerization of a second monomer, resulting in a grafted structure. nih.gov The efficiency of this process is dependent on the reactivity of the initiator and the nature of the polymer backbone. researchgate.net

Controlled Radical Polymerization: While traditional free-radical polymerization offers limited control over polymer chain growth, techniques for controlled radical polymerization (CRP) can produce polymers with well-defined molecular weights and low polydispersity. nih.gov There is potential to adapt CRP techniques, such as nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP), for use with peroxyketal initiators. cmu.eduresearchgate.net This would involve the addition of a mediating agent that reversibly terminates the growing polymer chains, allowing for controlled growth. sigmaaldrich.com The successful implementation of such a system with this compound would represent a significant advancement in the synthesis of well-defined polymers.

| Polymer Architecture | Synthesis Strategy | Potential Role of this compound |

| Block Copolymers | Site transformation or dual initiation. nih.gov | As the initiator for the first block, with subsequent functionalization to initiate the second block. |

| Graft Copolymers | "Grafting from" a pre-existing polymer backbone. nih.govnih.gov | Generation of radicals to create initiating sites on the backbone polymer. nih.gov |

| Well-defined Polymers | Controlled radical polymerization (e.g., NMP, ATRP). nih.govcmu.edu | As the radical source in a system containing a mediating agent for controlled chain growth. researchgate.net |

Integration with Green Chemistry Principles in Polymer Manufacturing

The polymer industry is increasingly focused on adopting greener and more sustainable manufacturing processes. researchgate.net The use of this compound can align with several key principles of green chemistry, contributing to a more environmentally friendly approach to polymer production.

A primary advantage is the potential for increased energy efficiency . researchgate.net The development of low-temperature initiation systems based on this compound, such as the acid-catalyzed and redox systems discussed earlier, can significantly reduce the energy requirements for polymerization compared to traditional thermal initiation at high temperatures. This not only lowers production costs but also reduces the carbon footprint of the manufacturing process.

Another key aspect of green chemistry is the use of safer solvents and reaction conditions . researchgate.net Emulsion polymerization, which uses water as the dispersing medium, is considered a greener alternative to solution polymerization in organic solvents. researchgate.net this compound, with appropriate formulation, can be used in emulsion polymerization processes, thereby reducing the reliance on volatile organic compounds (VOCs). researchgate.net

| Green Chemistry Principle | Application with this compound |

| Energy Efficiency | Development of low-temperature initiation systems (acid-catalyzed, redox) to reduce energy consumption. |

| Safer Solvents | Use in water-based emulsion polymerization to minimize the use of volatile organic compounds. researchgate.net |

| Waste Prevention | Optimization of initiator efficiency to reduce the amount of initiator needed and minimize byproducts. cmu.edu |

Future Directions in Computational Modeling of Peroxide Reactivity

Computational modeling is becoming an increasingly powerful tool for understanding and predicting the behavior of chemical reactions, and the decomposition of organic peroxides is no exception. researchgate.net Future research in the computational modeling of this compound reactivity is poised to provide valuable insights that can guide the development of new initiator systems and polymerization processes.

Predicting Decomposition Kinetics: A key area of focus will be the development of accurate kinetic models for the thermal and catalyzed decomposition of this compound. researchgate.net Using computational methods such as Density Functional Theory (DFT), researchers can calculate the activation energies and reaction pathways for the homolytic cleavage of the peroxide bond under various conditions. semanticscholar.orgresearchgate.net This information is crucial for predicting the rate of radical generation and optimizing polymerization conditions. researchgate.net

Understanding Initiator-Monomer Interactions: Computational models can also be used to study the interactions between the initiator-derived radicals and monomer molecules. By simulating these interactions, it is possible to predict the efficiency of initiation and identify potential side reactions that could affect the polymerization process. researchgate.net This understanding can aid in the selection of the most suitable initiator for a given monomer and in the design of initiator systems with improved performance.

Designing Novel Peroxyketals: The ultimate goal of computational modeling in this field is to move beyond understanding existing systems to designing new ones with tailored properties. nih.gov By computationally screening a wide range of potential peroxyketal structures, it may be possible to identify new initiators with enhanced reactivity, lower decomposition temperatures, or improved compatibility with specific polymerization processes. nih.gov This predictive capability could significantly accelerate the discovery and development of next-generation initiator technologies.

| Computational Modeling Area | Objectives | Potential Impact |

| Decomposition Kinetics | Accurately predict the rate of radical formation under different conditions. researchgate.net | Optimization of polymerization processes and improved safety. |

| Initiator-Monomer Interactions | Understand the efficiency of initiation and identify potential side reactions. researchgate.net | Selection of optimal initiators and design of more efficient systems. |

| Design of Novel Initiators | Computationally screen and identify new peroxyketals with desired properties. nih.gov | Accelerated discovery of next-generation initiator technologies. |

Q & A

Q. What are the critical physicochemical properties of 2,2-Di(tert-amylperoxy)butane relevant to experimental design?

Answer: Researchers must prioritize the following properties when designing experiments:

- Molecular formula : C₁₄H₃₀O₄ .

- Molecular weight : 262.39 g/mol .

- Thermal stability : Decomposition kinetics depend on heating rates, with lower rates (e.g., 2°C/min) providing conservative safety parameters for storage and transport .

- Structural features : The tert-amylperoxy groups contribute to its reactivity as a free-radical initiator .

Q. Methodological Consideration :

- Use differential scanning calorimetry (DSC) to determine onset and peak decomposition temperatures.

- Characterize purity via gas chromatography (GC) to avoid impurities affecting reaction pathways.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Dilution requirements : Commercial formulations often contain ≤57% active compound, with inert diluents (e.g., Type A or B) to reduce hazards .

- Storage : Store below 25°C in airtight containers away from ignition sources. Avoid metal contamination, which can catalyze decomposition .

- Regulatory compliance : Follow IMDG Code 3105 for transport, classifying it as a Division 5.2 organic peroxide .

Q. Methodological Consideration :

- Conduct risk assessments using thermal stability data (e.g., DSC) to establish safe handling thresholds .

Advanced Research Questions

Q. How can DSC and GC/MS be employed to analyze the thermal decomposition of this compound?

Answer: Experimental Workflow :

DSC Analysis :

- Use non-isothermal conditions (e.g., heating rates of 2–10°C/min) to determine decomposition enthalpy (ΔH) and onset temperature (T₀).

- Example parameters (analogous to tert-butyl analogs):

| Heating Rate (°C/min) | T₀ (°C) | Peak Temp (°C) | ΔH (kJ/mol) |

|---|---|---|---|

| 2 | 85 | 110 | 950 |

| 10 | 95 | 125 | 920 |

| Table adapted from tert-butylperoxybutane studies . |

GC/MS Product Analysis :

Q. Data Contradiction Resolution :

Q. How can researchers optimize this compound as a free-radical initiator in copolymerization?

Answer: Case Study (Ethylene/Butyl Acrylate Copolymerization) :

- Temperature profiling : Optimal initiator efficiency is achieved with a stepwise temperature increase (e.g., 80°C → 120°C) to balance radical generation and half-life .

- Concentration effects : Higher initiator loads (≤36% in mixtures) improve conversion rates but require strict thermal control to prevent runaway reactions .

Q. Methodological Consideration :

Q. How should researchers resolve contradictions in decomposition data when this compound is used in peroxide mixtures?

Answer: Key Strategies :

Mixture Composition Analysis :

- Quantify individual peroxide concentrations using HPLC or GC. For example, mixtures with tert-butyl peroxy-2-ethylhexoate must maintain ≤36% this compound to ensure stability .

Synergistic Effects :

Q. Methodological Consideration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.